molecular formula C14H20BFO2 B8097558 5-Ethyl-2-fluorophenylboronic acid pinacol ester

5-Ethyl-2-fluorophenylboronic acid pinacol ester

Cat. No. B8097558
M. Wt: 250.12 g/mol
InChI Key: VFECAFVAMXUETN-UHFFFAOYSA-N
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Description

5-Ethyl-2-fluorophenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2-(5-ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is a highly valuable building block in organic synthesis .


Synthesis Analysis

Pinacol boronic esters, including 5-Ethyl-2-fluorophenylboronic acid pinacol ester, are used in various borylation approaches . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular formula of 5-Ethyl-2-fluorophenylboronic acid pinacol ester is C14H20BFO3 . The molecular weight is 250.12 g/mol .


Chemical Reactions Analysis

Pinacol boronic esters are used in many chemical reactions. They can be converted into a broad range of functional groups . Protodeboronation of these esters has been used in the formal total synthesis of d-®-coniceine and indolizidine 209B .


Physical And Chemical Properties Analysis

The physical form of 5-Ethyl-2-fluorophenylboronic acid pinacol ester is liquid . It should be stored at a temperature of 2-8°C .

Mechanism of Action

The mechanism of action of 5-Ethyl-2-fluorophenylboronic acid pinacol ester in chemical reactions involves its use as a building block in organic synthesis . In the catalytic protodeboronation process, it undergoes a radical approach .

Safety and Hazards

This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Relevant Papers The paper titled “Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes” discusses the use of pinacol boronic esters, including 5-Ethyl-2-fluorophenylboronic acid pinacol ester, in organic synthesis . Another paper titled “Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH” discusses the hydrolysis of phenylboronic pinacol esters .

properties

IUPAC Name

2-(5-ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO2/c1-6-10-7-8-12(16)11(9-10)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFECAFVAMXUETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-fluorophenylboronic acid pinacol ester

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